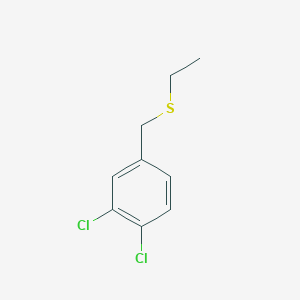

3,4-Dichlorobenzyl ethyl sulfide

Description

The introduction of halogen and sulfur functionalities into organic molecules is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of electronic properties, reactivity, and biological activity. Halogenated benzyl (B1604629) sulfides, which combine a halogen-substituted benzene (B151609) ring, a methylene (B1212753) bridge, and a sulfide (B99878) group, are a class of compounds with significant potential in both synthetic and mechanistic studies.

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are of fundamental importance in both the biological and industrial realms. wikipedia.orgresearchgate.net Nature abounds with these molecules; the amino acids cysteine and methionine, the vitamin biotin, and the potent natural antibiotic allicin (B1665233) found in garlic are all examples of vital organosulfur compounds. wikipedia.org In the realm of synthetic chemistry, organosulfur compounds are prized for their versatility. britannica.comontosight.ai The sulfur atom can exist in various oxidation states, leading to a diverse range of functional groups such as thiols, sulfides, disulfides, sulfoxides, sulfones, and their derivatives. researchgate.net

This chemical diversity makes organosulfur compounds indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sciencedaily.comeurekalert.orgacs.org For instance, sulfonamides form the basis of a major class of antibiotics, and many modern fungicides used in crop protection contain sulfur atoms. wikipedia.orgresearchgate.net In materials science, the unique electronic properties of organosulfur compounds are harnessed in the development of conducting polymers like polythiophenes and as essential components in rechargeable lithium-sulfur batteries. britannica.comrsc.orgrsc.org The ability of sulfur to form strong bonds with carbon and other elements also contributes to the production of robust polymers and durable materials. ontosight.ai

Halogenated benzyl sulfides represent a confluence of three key functional groups: the aromatic benzyl group, the versatile sulfide linkage, and one or more electron-withdrawing halogen atoms. This combination makes them compelling targets for synthetic and mechanistic investigation. The benzyl group provides a rigid scaffold that can be readily functionalized, while the sulfide moiety can participate in a variety of reactions, including oxidation to sulfoxides and sulfones, and can influence the electronic properties of the entire molecule. The presence of halogens on the aromatic ring significantly alters the molecule's reactivity, lipophilicity, and potential for intermolecular interactions, such as halogen bonding. nih.gov

The synthesis of benzyl sulfides, in general, can be achieved through several established methods, most commonly via the alkylation of thiols with benzyl halides. wikipedia.org An iron-catalyzed cross-electrophile coupling reaction that couples benzyl halides with disulfides has also been developed as a practical route to benzylic thioethers. nih.gov Furthermore, methods for the synthesis of benzyl sulfides from phosphinic acid thioesters and benzyl Grignard reagents have been reported. rsc.org The introduction of halogens onto the benzyl ring can be achieved either by starting with a pre-halogenated benzyl halide or by direct halogenation of the benzyl sulfide product, although the latter may require careful control of reaction conditions to avoid side reactions.

From a mechanistic standpoint, halogenated benzyl sulfides are of interest for studying the interplay between the inductive and mesomeric effects of the halogen substituents and the reactivity of the benzylic C-S bond. Mechanistic studies on related systems, such as the reaction of benzyl halides, provide insight into the potential reaction pathways these compounds might undergo. researchgate.net The cleavage and formation of the C-S bond are central to many synthetic transformations, and understanding how halogen substitution influences the kinetics and thermodynamics of these processes is a key area of research.

A thorough review of the current academic literature reveals that while the broader classes of organosulfur compounds and halogenated aromatic compounds are extensively studied, dedicated research focusing specifically on 3,4-Dichlorobenzyl ethyl sulfide is notably limited. There are no prominent, peer-reviewed studies detailing its synthesis, characterization, or application in a specific research context.

The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. Its chemical structure suggests that it would likely be synthesized by the reaction of 3,4-dichlorobenzyl halide (such as the chloride or bromide) with ethanethiol (B150549) or its corresponding sodium salt. The properties of the starting material, 3,4-dichlorobenzyl chloride, are well-documented, and it is used as an intermediate in the synthesis of other chemicals. cdc.govcoleparmer.com

Given the known biological activities of other dichlorobenzene derivatives and organosulfur compounds, it is plausible that this compound could be a candidate for screening in pharmaceutical or agrochemical research. However, without dedicated studies, its specific properties and potential applications remain speculative. The lack of focused research on this particular molecule may suggest that other related compounds have shown more promising results or that its potential has yet to be explored in depth by the academic community.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(ethylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2S/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIFGUKONHCYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dichlorobenzyl Ethyl Sulfide and Analogues

C-S Bond Formation Strategies

The construction of the C-S bond is central to the synthesis of sulfides. Traditional methods often involve the coupling of aryl halides with thiols. However, recent advancements have led to the development of novel strategies that utilize alternative precursors and reaction pathways.

Direct C-S Bond Construction from Non-Halide Precursors

Modern synthetic methods are increasingly moving away from halide precursors to broaden the scope and improve the atom economy of C-S bond formation. One such approach involves the use of diazo compounds. For instance, the reaction of diazo compounds with disulfides can lead to the formation of sulfides.

Another strategy involves the direct sulfenylation of C-H bonds, which is an atom-economical approach as it uses simple arenes or alkanes as substrates. This method directly introduces a sulfur-containing group at a C-H bond, avoiding the need for pre-functionalized starting materials.

One-Pot Syntheses from Aryl Halides and Sulfur Sources

One-pot syntheses are highly desirable as they reduce the number of purification steps, saving time and resources. A convenient one-pot method for the formation of alkyl aryl sulfides from aryl bromides has been developed. mdma.chscilit.comresearchgate.netelsevierpure.com This approach involves the in situ generation of lithium aryl thiolates from aryl bromides through a halogen-lithium exchange, which then react with alkyl halides. mdma.chscilit.comresearchgate.netelsevierpure.com This catalyst-free method is rapid and avoids the use of unstable aryl thiols. mdma.chscilit.comresearchgate.netelsevierpure.com

Aryl disulfides can also be used as a sulfur source in one-pot syntheses with alkyl halides. The use of a reducing agent, such as Rongalite, facilitates the cleavage of the disulfide bond, allowing for the subsequent reaction with an alkyl halide to form the desired aryl alkyl sulfide (B99878). This method is notable for being metal-free and proceeding under mild, strong-base-free conditions.

| Aryl Halide/Disulfide | Alkyl Halide | Reagents | Solvent | Temp. (°C) | Yield (%) |

| Aryl Bromide | Alkyl Halide | n-BuLi, Sulfur | Not Specified | Not Specified | Good |

| Aryl Disulfide | Alkyl Halide | Rongalite, K2CO3 | DMF | Room Temp | >90 |

Decarbonylative Thiolation Approaches

Decarbonylative thiolation has emerged as a powerful strategy for the synthesis of sulfides from readily available carboxylic acids, offering an alternative to traditional cross-coupling reactions that use aryl halides. rsc.orgnih.govnih.gov This method involves the conversion of a carboxylic acid to a thioester, which then undergoes a transition-metal-catalyzed decarbonylation to form the C-S bond. rsc.orgnih.govnih.gov This approach is advantageous as it avoids the use of free thiols, which can be prone to oxidation and can poison catalysts. nih.gov The reaction proceeds under mild, external base-free conditions and demonstrates high chemoselectivity and functional group tolerance. nih.govnih.gov

This strategy can be applied to a variety of carboxylic acids and thioesters, including in the late-stage derivatization of complex molecules like pharmaceuticals and natural products. nih.gov The merger of decarbonylative palladium catalysis and sulfur coupling allows for the use of thioesters as both electrophilic activators of carboxylic acids and as S-nucleophiles. rsc.orgnih.govnih.gov

| Carboxylic Acid | Thioester | Catalyst | Conditions | Product |

| Various | Various | Palladium | Mild, external base-free | Aryl Sulfide |

| Pharmaceutical/Natural Product Derivatives | Various | Palladium | Mild, external base-free | Derivatized Sulfide |

Catalytic Synthesis Routes

Catalysis offers a means to achieve C-S bond formation with greater efficiency and under milder conditions. Photoredox and metal-catalyzed aerobic oxidation are two prominent examples of such catalytic approaches.

Photoredox Catalysis in Sulfide Formation

Visible-light photoredox catalysis has become a powerful tool for the synthesis of unsymmetrical sulfides. This method offers a facile and environmentally friendly approach, often proceeding under additive and oxidant-free conditions with very low catalyst loading. For example, the use of tris[2-phenylpyridinato-C2,N]iridium(III) (fac-Ir(ppy)3) as a photocatalyst allows for the mild and highly atom-economical synthesis of both symmetrical and unsymmetrical disulfides, which can be precursors to sulfides.

This methodology is tolerant of a wide range of functional groups and can be used for the late-stage modification of complex molecules. acs.org The reaction is typically initiated by the photocatalyst absorbing visible light, leading to an excited state that can engage in single-electron transfer processes to generate reactive radical intermediates.

| Thiol 1 | Thiol 2 | Photocatalyst | Solvent | Conditions | Product |

| Thiophenol | Various Thiols | fac-Ir(ppy)3 (0.5 mol%) | Acetone | Room Temp, Visible Light | Unsymmetrical Disulfide |

Aerobic Oxidation with Metal Catalysis for Reagent Regeneration in Related Reactions

Aerobic oxidation, using molecular oxygen from the air as the terminal oxidant, represents a green and sustainable approach in chemical synthesis. In the context of sulfur chemistry, this is particularly relevant for the selective oxidation of sulfides to sulfoxides. While not a direct method for C-S bond formation, it is a crucial related reaction for modifying the resulting sulfide.

Metal-catalyzed aerobic oxidation of sulfides often employs transition metals to facilitate the activation of molecular oxygen. nih.gov For instance, a highly efficient transition-metal-free catalytic system using Br2/NaNO2/H2O has been developed for the aerobic oxidation of sulfides to sulfoxides under mild, acid-free conditions. nih.gov In this system, NaNO2 acts as an efficient NO equivalent for the activation of molecular oxygen. nih.gov

Photochemical methods can also be employed for the aerobic oxidation of sulfides. The choice of irradiation wavelength can be crucial for the selectivity and mechanism of the oxidation process. Both catalyst-free and low-catalyst loading protocols have been developed, offering fast and green approaches to sulfoxide synthesis. rsc.orgrsc.org

| Sulfide | Catalyst/Conditions | Oxidant | Product |

| Methyl Phenyl Sulfide | Br2/NaNO2/H2O | O2 (air) | Methyl Phenyl Sulfoxide |

| Various Sulfides | Anthraquinone, 427 nm irradiation | O2 (air) | Corresponding Sulfoxide |

| Various Sulfides | 370 nm irradiation (catalyst-free) | O2 (air) | Corresponding Sulfoxide |

Alkylation Reactions at Sulfur Centers for Ethyl Sulfide Moiety Formation

A prominent and widely utilized method for the formation of the ethyl sulfide moiety in compounds like 3,4-Dichlorobenzyl ethyl sulfide is through the alkylation of a sulfur-containing nucleophile. This approach typically involves the reaction of a thiol or its corresponding thiolate with an appropriate electrophile.

One common strategy is the reaction of 3,4-dichlorobenzyl mercaptan (also known as (3,4-dichlorophenyl)methanethiol) with an ethyl halide, such as ethyl bromide or ethyl iodide. In this SN2 reaction, the sulfur atom of the thiol is deprotonated by a base to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the desired thioether.

Reaction Scheme:

Cl2C6H3CH2SH + C2H5X + Base → Cl2C6H3CH2SC2H5 + Base·HX

(where X = Cl, Br, I)

Alternatively, the synthesis can proceed via the reaction of 3,4-dichlorobenzyl chloride with an ethylthiolate source, such as sodium ethyl thiolate. This reverses the roles of the nucleophile and electrophile but follows the same fundamental SN2 mechanism. The choice between these two pathways often depends on the availability and reactivity of the starting materials.

The table below summarizes typical reactants and conditions for such alkylation reactions.

| Nucleophile | Electrophile | Base | Solvent | General Conditions |

|---|---|---|---|---|

| 3,4-Dichlorobenzyl mercaptan | Ethyl bromide | Sodium hydroxide | Ethanol/Water | Room temperature to reflux |

| Sodium ethyl thiolate | 3,4-Dichlorobenzyl chloride | N/A (pre-formed salt) | Dimethylformamide (DMF) | Room temperature |

| 3,4-Dichlorobenzyl mercaptan | Ethyl iodide | Potassium carbonate | Acetone | Reflux |

Advanced Synthetic Considerations

The synthesis of this compound can be optimized by considering factors such as chemoselectivity and the incorporation of green chemistry principles.

Chemoselectivity is a critical aspect in the synthesis of dichlorobenzyl sulfides, ensuring that the desired reaction occurs at the intended functional group without side reactions. In the context of synthesizing this compound, the primary chemoselective challenge is to ensure the alkylation occurs exclusively at the sulfur atom of the thiol or thiolate, without any competing reactions involving the aromatic ring or the benzylic position.

The high nucleophilicity of the sulfur atom in thiols and thiolates generally ensures a high degree of chemoselectivity in S-alkylation reactions. The soft nature of the sulfur nucleophile prefers to react with the soft electrophilic carbon of the alkyl halide. Competing O-alkylation is not a concern as there is no hydroxyl group.

However, under certain conditions, side reactions could potentially occur. For instance, strong bases could potentially promote elimination reactions with the ethyl halide, although this is less common with primary halides. Furthermore, the presence of the two chlorine atoms on the benzene (B151609) ring deactivates it towards electrophilic substitution, but under harsh conditions, nucleophilic aromatic substitution could be a theoretical side reaction, though it is highly unlikely under the typical conditions for S-alkylation. The selection of appropriate reaction conditions, such as using a mild base and a suitable solvent, is crucial to maintain high chemoselectivity.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound.

One approach is the use of solvent-free or "neat" reaction conditions. researchgate.net The reaction of thiols with benzyl (B1604629) halides can, in some cases, be carried out by simply heating the two reactants together without a solvent. researchgate.net This minimizes the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. researchgate.net

Another green strategy is the use of microwave irradiation to accelerate the reaction. organic-chemistry.org Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields and cleaner products compared to conventional heating methods. organic-chemistry.org This is due to the efficient and uniform heating of the reaction mixture. organic-chemistry.org

The choice of catalyst and reaction medium is also important. Phase-transfer catalysis can be employed to facilitate the reaction between an aqueous solution of a thiolate and an organic solution of the benzyl halide, reducing the need for anhydrous organic solvents. Water is an ideal green solvent, and methodologies that utilize aqueous media are highly desirable. researchgate.net The development of catalyst-free methods further enhances the green credentials of the synthesis by avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net

The table below outlines some green chemistry approaches applicable to the synthesis of dichlorobenzyl sulfides.

| Green Chemistry Approach | Description | Potential Benefits |

|---|---|---|

| Solvent-Free Synthesis | Reacting 3,4-dichlorobenzyl halide directly with an ethylthiol source without a solvent. researchgate.net | Reduces VOC emissions, simplifies work-up. researchgate.net |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to drive the reaction. organic-chemistry.org | Faster reaction times, improved yields, lower energy consumption. organic-chemistry.org |

| Aqueous Media | Using water as the solvent, potentially with a phase-transfer catalyst. researchgate.net | Environmentally benign, low cost, non-flammable. |

| Catalyst-Free Conditions | Designing the synthesis to proceed efficiently without the need for a catalyst. researchgate.net | Reduces waste, avoids contamination of the product with catalyst residues. researchgate.net |

Chemical Transformations and Reactivity of 3,4 Dichlorobenzyl Ethyl Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The sulfur atom in 3,4-dichlorobenzyl ethyl sulfide can be readily oxidized to form the corresponding sulfoxide and sulfone. The selectivity of these oxidation reactions is highly dependent on the choice of oxidizing agent and the reaction conditions.

The selective oxidation of sulfides to sulfoxides is a common transformation in organic synthesis. nih.gov Various reagents and methods have been developed to achieve this conversion with high yields, often avoiding over-oxidation to the sulfone. nih.govjchemrev.com Hydrogen peroxide is considered an environmentally friendly ("green") oxidant for this purpose due to its high effective oxygen content and the formation of water as the only byproduct. nih.govsci-hub.se

A widely used method for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide in glacial acetic acid under transition-metal-free conditions. nih.gov This system has been shown to be effective for a variety of sulfides, providing the corresponding sulfoxides in excellent yields (90-99%). nih.gov The procedure is operationally simple and the products are easily isolated. nih.gov For instance, the oxidation of various aryl alkyl sulfides using this method typically results in high yields of the corresponding sulfoxides. nih.gov

While specific studies on this compound are not extensively detailed in the provided search results, the general principles of sulfide oxidation are applicable. The reaction likely proceeds via an electrophilic attack of the peroxide oxygen on the sulfur atom. nih.gov

| Oxidizing System | Substrate Type | Product | Yield (%) | Reference |

| H₂O₂ / Acetic Acid | General Sulfides | Sulfoxides | 90-99 | nih.gov |

| H₂O₂ / Tantalum Carbide | General Sulfides | Sulfoxides | High | organic-chemistry.org |

| H₅IO₆ / FeCl₃ | General Sulfides | Sulfoxides | Excellent | organic-chemistry.org |

This table presents general findings on selective sulfide oxidation to sulfoxides using various methods.

Other reagents and catalytic systems have also been employed for the selective oxidation of sulfides, including iodosobenzene, iodoxybenzoic acid (IBX) in combination with tetraethylammonium bromide, and chromic acid-pyridine complex. jchemrev.com The choice of reagent can be crucial, especially when sensitive functional groups are present in the molecule. jchemrev.com For example, benzyl (B1604629) sulfides have been shown to undergo selective oxidation at the sulfur atom without affecting the benzylic C-H bond. nih.gov

Further oxidation of the sulfoxide derived from this compound yields the corresponding sulfone. This transformation typically requires stronger oxidizing agents or more forcing reaction conditions compared to the selective oxidation to the sulfoxide. organic-chemistry.org

Hydrogen peroxide can also be used for the oxidation of sulfides to sulfones, often in the presence of a catalyst. sci-hub.seorganic-chemistry.org For instance, a catalyst system consisting of sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst has been shown to be effective for the high-yield synthesis of sulfones from various sulfides using 30% hydrogen peroxide. sci-hub.se Another effective catalyst for this transformation is niobium carbide. organic-chemistry.orgorganic-chemistry.org

A practical method for oxidizing a variety of sulfides, including aryl, benzyl, and alkyl sulfides, to their corresponding sulfones involves the in situ generation of chlorine dioxide from sodium chlorite (NaClO₂) and hydrochloric acid (HCl) in organic solvents. mdpi.com This method has demonstrated high yields and selectivity for sulfone formation. mdpi.com

| Oxidizing System | Substrate Type | Product | Yield (%) | Reference |

| H₂O₂ / Niobium Carbide | General Sulfides | Sulfones | High | organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ / Na₂WO₄ / C₆H₅PO₃H₂ / PTC | General Sulfides | Sulfones | High | sci-hub.se |

| NaClO₂ / HCl | General Sulfides | Sulfones | Up to 96 | mdpi.com |

This table summarizes general methods for the oxidation of sulfides to sulfones.

The oxidation state of sulfur in organosulfur compounds like sulfides, sulfoxides, and sulfones plays a significant role in determining their chemical and physical properties. mdpi.comlibretexts.org

The mechanism of sulfide oxidation by peroxyacids has been a subject of detailed study. The reaction is understood to involve the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxyacid. researchgate.net This is consistent with a charge-separated transition state where a positive charge develops on the sulfur atom. researchgate.net

Kinetic studies, including Hammett correlations, have supported this mechanistic picture. researchgate.net The rate of oxidation is influenced by the electronic properties of the substituents on the sulfide. Electron-donating groups on the aryl ring of an aryl sulfide would be expected to increase the rate of oxidation, while electron-withdrawing groups would decrease it.

Solvent effects also play a role in the oxidation mechanism. For instance, an average solvent isotope effect of 1.5 has been observed for the oxidation of most aryl sulfides by peroxymonocarbonate, which is consistent with proton transfer in the rate-determining step's transition state. researchgate.net

Reduction Reactions of Related Sulfoxides to Sulfides

The reduction of sulfoxides back to their corresponding sulfides is a synthetically useful transformation. organic-chemistry.orgresearchgate.net A variety of reagents and catalytic systems have been developed for the deoxygenation of sulfoxides. organic-chemistry.orgresearchgate.net

One effective method involves the use of triflic anhydride and potassium iodide in acetonitrile at room temperature. organic-chemistry.org This system is chemoselective and tolerates a range of functional groups. organic-chemistry.org Other methods include the use of sodium borohydride in the presence of iodine, and tungsten hexachloride with either sodium iodide or zinc powder. organic-chemistry.org A dichlorodioxomolybdenum(VI)-catalyzed oxotransfer reaction using P(OPh)₃ as the stoichiometric reductant also allows for the chemoselective deoxygenation of sulfoxides. organic-chemistry.org

| Reducing System | Substrate Type | Product | Yield | Reference |

| Triflic Anhydride / KI | General Sulfoxides | Sulfides | Excellent | organic-chemistry.org |

| NaBH₄ / I₂ | General Sulfoxides | Sulfides | Excellent | organic-chemistry.org |

| WCl₆ / NaI or Zn | General Sulfoxides | Sulfides | High | organic-chemistry.org |

| MoO₂Cl₂ / P(OPh)₃ | General Sulfoxides | Sulfides | Not specified | organic-chemistry.org |

This table provides an overview of common methods for the reduction of sulfoxides to sulfides.

Reactions Involving the Halogenated Benzyl Moiety

The 3,4-dichlorobenzyl group of the molecule can potentially undergo reactions typical of halogenated aromatic compounds and benzylic systems. However, specific studies detailing such reactions for this compound are not prevalent in the provided search results. Generally, the aromatic chlorine atoms are relatively unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups or under harsh conditions. The benzylic protons could be susceptible to abstraction, leading to the formation of a benzylic radical or anion, which could then participate in further reactions.

Sulfur Chemistry Considerations in Transformations, including H₂S Release Mechanisms

The sulfur atom in this compound is central to its chemical reactivity. As a thioether, the sulfur exists in a low oxidation state and possesses a lone pair of electrons, making it susceptible to a variety of chemical transformations. The presence of both a benzyl and an ethyl group attached to the sulfur atom influences the reactivity of the C-S bonds.

Oxidation of the Sulfur Center:

One of the primary reactions of thioethers is oxidation at the sulfur atom. This can proceed in a stepwise manner to yield two stable oxidation products: sulfoxides and sulfones. The reaction is typically achieved using common oxidizing agents.

Formation of 3,4-Dichlorobenzyl Ethyl Sulfoxide: Mild oxidation of this compound leads to the formation of the corresponding sulfoxide. This transformation can be accomplished with reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, one oxygen atom is transferred to the sulfur atom.

Formation of 3,4-Dichlorobenzyl Ethyl Sulfone: Further oxidation of the sulfoxide, or the use of stronger oxidizing agents on the parent sulfide, results in the formation of a sulfone. In the sulfone, the sulfur atom is bonded to two oxygen atoms. Reagents like potassium permanganate (KMnO₄) or excess hydrogen peroxide can drive the reaction to the sulfone state.

These oxidation reactions are summarized in the table below:

| Transformation | Reagent(s) | Product |

| Sulfide to Sulfoxide | H₂O₂, m-CPBA | 3,4-Dichlorobenzyl Ethyl Sulfoxide |

| Sulfoxide to Sulfone | Excess H₂O₂, KMnO₄ | 3,4-Dichlorobenzyl Ethyl Sulfone |

Carbon-Sulfur Bond Cleavage:

The carbon-sulfur bonds in this compound can be cleaved under certain conditions. The benzylic C-S bond is often more susceptible to cleavage due to the stability of the resulting benzyl radical or cation.

Photochemical Cleavage: Irradiation with ultraviolet light (e.g., 254 nm) can induce homolytic cleavage of the C–S bond. researchgate.net This process generates a 3,4-dichlorobenzyl radical and an ethylthiyl radical. The subsequent fate of these radicals can involve hydrogen abstraction, disproportionation, or coupling. researchgate.net

Oxidative Cleavage: Under certain oxidative conditions, particularly with visible light and a photocatalyst, the C–S bond in benzylic thioethers can be cleaved. unipr.it This can proceed through a single electron transfer mechanism, leading to the formation of a radical cation, which then fragments to a benzylic carbocation and a thiyl radical. unipr.it This reactivity is harnessed in synthetic chemistry to form new carbon-carbon or carbon-nitrogen bonds. unipr.it

H₂S Release Mechanisms:

The direct release of hydrogen sulfide (H₂S) from a simple thioether like this compound is not a common or spontaneous process under typical physiological conditions. H₂S-releasing compounds, often referred to as H₂S donors, generally possess more complex functional groups that facilitate the liberation of H₂S in response to specific triggers, such as biological thiols (e.g., glutathione) or hydrolysis. nih.gov

While direct H₂S release from the parent thioether is unlikely, potential, albeit non-physiological, pathways could be envisaged under specific chemical conditions:

Reductive Cleavage: Strong reducing agents, such as certain metal hydrides or dissolving metal reductions, could potentially cleave the C-S bonds to ultimately produce thiols, which upon further reaction could release H₂S. However, these conditions are not biological.

Reaction with Strong Nucleophiles/Bases: Under harsh laboratory conditions, it is conceivable that a strong enough nucleophile or base could attack the sulfur or adjacent carbons, initiating a reaction cascade that might lead to the eventual formation of H₂S.

It is important to note that the study of H₂S donors is an active area of research, and many known donors rely on the chemistry of persulfides, polysulfides, or other sulfur-containing functional groups that are more readily converted to H₂S than a simple thioether. nih.govacs.org Therefore, this compound itself is not expected to be a significant H₂S donor under biological conditions.

Mechanistic and Kinetic Studies on 3,4 Dichlorobenzyl Ethyl Sulfide Reactivity

Elucidation of Reaction Pathways and Intermediates

The chemical transformations of sulfides like 3,4-Dichlorobenzyl ethyl sulfide (B99878) can proceed through various pathways, often involving reactive intermediates. The specific pathway is influenced by the reactants, reaction conditions, and the presence of catalysts.

Key reaction pathways for sulfides include oxidation and alkylation. Oxidation reactions can convert sulfides into the corresponding sulfoxides and subsequently to sulfones youtube.comyoutube.com. These reactions are significant in both industrial chemistry and biological systems, as sulfoxides and sulfones are important intermediates for synthesizing valuable products frontiersin.org.

The mechanisms of these transformations can involve different types of intermediates. For instance, in certain photochemical or radical-initiated reactions, sulfur-centered radicals are key intermediates. In the presence of oxygen-centered radicals, a hydrogen atom transfer (HAT) process can occur where a thiol loses a hydrogen atom to form a sulfur-centered radical acs.org. This radical can then engage in further reactions, such as addition to double bonds acs.org. While 3,4-Dichlorobenzyl ethyl sulfide lacks a thiol group, analogous radical abstraction or addition mechanisms at the sulfur atom or adjacent carbons are plausible under appropriate conditions.

Sulfide oxidation pathways, often considered mechanisms for detoxification, generate a series of reactive sulfur species, including persulfides and polysulfides, which can modify target molecules. The initial step in mitochondrial sulfide oxidation involves the enzyme sulfide quinone oxidoreductase (SQR), which oxidizes sulfide to a persulfide intermediate bound to the enzyme nih.gov. This highlights the potential for persulfide intermediates in biological or biomimetic reactions involving sulfides.

Kinetic Analysis of Chemical Reactions Involving this compound and Analogues

Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them. For this compound, such studies are essential for optimizing reaction conditions for synthesis or degradation.

The rate constant (k) is a fundamental parameter that quantifies the speed of a chemical reaction. For reactions involving analogues of this compound, rate constants have been determined using various analytical techniques.

For example, a kinetic study on the reaction of chloroethyl sulfides with a chlorinated glycoluril was conducted using electron paramagnetic resonance (EPR)/spin trapping and nuclear magnetic resonance (NMR) techniques nih.gov. The reaction of butyl 2-chloroethyl sulfide (an analogue) was monitored, and the rate constant was determined to be 1.78 ± 0.14 x 10⁷ M⁻¹s⁻¹ nih.gov. Similarly, kinetic investigations into the synthesis of dibenzyl sulfide from benzyl (B1604629) chloride (a structural component of the target molecule) under phase transfer catalysis have been performed to establish reaction mechanisms and determine apparent activation energies researchgate.net. In one such study, the apparent activation energy for the kinetically controlled reaction was found to be 12.3 kcal/mol researchgate.net.

The hydrolysis of various dithiophosphates, which also involves the cleavage of sulfur-containing bonds, has been shown to follow pseudo-first-order kinetics. Rate constants for these reactions were determined at elevated temperatures to accelerate the process, revealing a significant impact of the compound's structure on the rate of hydrolysis acs.org.

Interactive Table: Kinetic Data for Reactions of Sulfide Analogues Below is a summary of kinetic parameters determined for reactions involving compounds analogous to this compound.

| Reactant/System | Reaction Type | Method | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Butyl 2-chloroethyl sulfide | Reaction with S-330 | EPR | 1.78 x 10⁷ M⁻¹s⁻¹ | - | nih.gov |

| Benzyl chloride & Ammonium sulfide | Sulfide Synthesis | Chemical Analysis | - | 12.3 kcal/mol | researchgate.net |

| Dialkyldithiophosphates | Hydrolysis | ³¹P NMR | Varies (10⁴-fold range) | - | acs.org |

The enthalpy-entropy compensation effect is a phenomenon observed in a series of closely related chemical reactions where a linear relationship exists between the enthalpy (ΔH‡) and entropy (ΔS‡) of activation wikipedia.org. This relationship implies that changes in enthalpy are offset by proportional changes in entropy, which can have significant implications for understanding reaction mechanisms fiveable.me.

This compensation effect is described by the equation: ΔH‡ = α + βΔS‡ where α and β are constants, with β being the compensation temperature.

Such effects are observed in a wide variety of chemical and biological processes, including solution reactions and the reduction of metalloproteins wikipedia.orgnih.gov. The transition-state theory of heterogeneous reaction kinetics is often used to explain the compensation effect observed in processes like the spontaneous combustion of sulfur concentrates acs.org. The linear relationship between the activation energy (Ea) and the logarithm of the pre-exponential factor (ln A) is a manifestation of this effect acs.org. For reactions involving this compound, a similar compensation effect would be expected within a series of related reactions, for example, when varying substituents on the aromatic ring or changing the alkyl group on the sulfide. Understanding this effect is crucial for accurately predicting reaction rates across different temperatures and for elucidating the underlying thermodynamic driving forces of the reaction fiveable.me.

Catalytic Reaction Mechanisms

Catalysts play a vital role in modifying the rates and selectivity of chemical reactions involving sulfides. They provide alternative reaction pathways with lower activation energies, enabling transformations that would otherwise be slow or inefficient.

Catalytic oxidation is a primary transformation for sulfides, yielding sulfoxides or sulfones frontiersin.org. A variety of catalysts have been developed to facilitate this process using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen nih.gov.

For instance, tungstate-functionalized Brönsted acidic ionic liquids have been shown to be efficient catalysts for the aerobic oxidation of sulfides. These catalysts can selectively produce sulfoxides at room temperature or sulfones at 50°C with high yields nih.gov. Another example involves bifunctional ionic liquids that can efficiently catalyze the sulfoxidation of various sulfides with H₂O₂ at room temperature nih.gov. The choice of catalyst and reaction conditions allows for precise control over the oxidation state of the final product. For this compound, such catalytic systems could be employed to selectively synthesize its corresponding sulfoxide or sulfone, which may be valuable intermediates for further chemical synthesis.

In some catalytic systems, a combination of components can lead to a synergistic effect, where the combined catalytic activity is greater than the sum of the individual components. This has been observed in the catalytic oxidation of sulfur compounds. For example, a supported ionic liquid catalyst, [Bmim]FeCl₄/Am TiO₂, demonstrated a synergistic effect between the ionic liquid and the support for the oxidative desulfurization of sulfur compounds using H₂O₂ frontiersin.orgnih.gov. Similarly, heterogeneous nonprecious-metal Co-N-C catalysts, which contain both Co nanoparticles and Co-Nx sites, exhibit high efficiency in the oxidative cleavage of organosulfur compounds due to synergistic catalysis between these different cobalt species nih.gov.

However, a significant challenge in the catalytic treatment of sulfur-containing compounds is catalyst deactivation. Sulfur oxides (SOx), which can be formed during the oxidation of compounds like this compound, are major contributors to the deactivation of emission aftertreatment catalysts, such as diesel oxidation catalysts (DOCs) researchgate.net. The interaction of SOx with catalyst metals (e.g., Pt, Pd) and supports can lead to the formation of stable sulfates, which block active sites and reduce catalytic efficiency researchgate.net. Understanding these deactivation mechanisms is crucial for designing more robust and sulfur-resistant catalysts for the degradation of sulfur-containing volatile organic compounds.

Computational and Experimental Approaches to Mechanism Determination

The elucidation of reaction mechanisms for compounds such as this compound relies on a synergistic combination of experimental kinetic studies and computational modeling. This dual approach provides a comprehensive understanding of the reaction pathways, transition states, and the influence of molecular structure on reactivity. scielo.brnjit.edu Experimental methods offer tangible data on reaction rates and product distributions, while computational chemistry provides detailed energetic and structural insights into the fleeting transition states that are often impossible to observe directly. scielo.br

Experimental Kinetic Studies

Experimental determination of reaction mechanisms often involves kinetic studies that measure the rate at which a reaction proceeds under various conditions. For benzylic compounds and alkyl sulfides, solvolysis and hydrolysis are common reactions studied to probe mechanistic pathways. nih.govnih.govresearchgate.net

Kinetic Methods: A primary experimental technique involves monitoring the reaction progress over time. For reactions involving aromatic compounds like the 3,4-dichlorobenzyl group, changes in UV absorbance can be followed to determine the rate of disappearance of the reactant. nih.gov Alternatively, chromatographic methods, such as gas chromatography coupled with mass spectrometry (GC-MS), can be employed to measure the concentration of reactants and products at specific time intervals. nih.gov These methods allow for the calculation of pseudo-first-order rate constants (kobs) from semilogarithmic plots of reactant concentration against time. nih.govnih.govacs.org

Influence of Substituents: The electronic effects of the chlorine substituents on the benzene (B151609) ring significantly influence the reactivity of the benzylic carbon. Studies on the solvolysis of a wide range of ring-substituted benzyl chlorides have shown that electron-withdrawing groups, such as chlorine, decrease the reaction rate by destabilizing any developing positive charge on the benzylic carbon in a potential carbocation intermediate. nih.govnih.gov The data from these studies are often analyzed using Hammett plots, which correlate reaction rates with substituent constants (σ) to quantify the electronic effects on the transition state. nih.gov This approach is crucial for predicting whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism.

The table below, derived from studies on substituted benzyl chlorides, illustrates the impact of ring substituents on solvolysis rates, providing a framework for understanding the behavior of the 3,4-dichlorobenzyl moiety.

| Substituent(s) | Solvent System | Rate Constant (k, s⁻¹) |

| 4-Methoxy | 20% Acetonitrile in Water | 2.2 |

| 3-Bromo | 20% Acetonitrile in Water | 3.5 x 10⁻⁵ |

| 3-Nitro | 20% Acetonitrile in Water | 1.3 x 10⁻⁷ |

| 3,4-Dinitro | 20% Acetonitrile in Water | 1.1 x 10⁻⁸ |

| This table presents illustrative data for analogous benzyl chloride compounds to demonstrate substituent effects on reactivity. nih.govnih.govresearchgate.net |

Computational Chemistry Approaches

Computational modeling has become an indispensable tool for mechanistic elucidation in organic chemistry. scielo.br Density Functional Theory (DFT) is a commonly used method to map out the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of activation energies for various possible pathways. njit.eduresearchgate.net

Modeling Reaction Pathways: For a compound like this compound, computational studies can model different potential mechanisms, such as nucleophilic substitution (SN1 and SN2) or elimination. By calculating the Gibbs free energy of activation (ΔG‡) for each pathway, researchers can predict the most likely mechanism. The pathway with the lowest activation energy barrier is generally the kinetically favored one. scielo.brresearchgate.net

Transition State Analysis: A key advantage of computational chemistry is its ability to determine the geometry and electronic structure of transition states. scielo.br For instance, in an SN2 reaction, calculations would model a pentacoordinate carbon at the transition state. In contrast, an SN1 mechanism would involve modeling the formation and stability of a 3,4-dichlorobenzyl carbocation intermediate. These models can explain experimental observations, such as why one pathway is preferred over another.

The following table summarizes the complementary nature of experimental and computational techniques in mechanism determination.

| Approach | Techniques | Information Gained |

| Experimental | UV-Vis Spectroscopy, NMR, GC-MS | Reaction rates, reaction order, product identification, activation parameters (from temperature dependence), substituent effects (Hammett analysis). nih.govnih.govplos.orgnih.gov |

| Computational | Density Functional Theory (DFT), Ab initio methods | Transition state structures, reaction intermediates, potential energy surfaces, activation energies, prediction of kinetic isotope effects. scielo.brnjit.eduresearchgate.net |

By integrating these approaches, a detailed and validated reaction mechanism can be established. Experimental kinetic data provide the benchmark against which computational models are tested. In turn, validated computational models can offer predictive insights and a molecular-level understanding that is not accessible through experimentation alone. scielo.br

Advanced Spectroscopic and Structural Elucidation of 3,4 Dichlorobenzyl Ethyl Sulfide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 2D NMR, HMBC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3,4-Dichlorobenzyl ethyl sulfide (B99878), a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) experiments like COSY and HMBC would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.

The ¹H NMR spectrum is expected to show distinct signals for the three types of protons: the aromatic protons of the 3,4-dichlorophenyl ring, the benzylic methylene (B1212753) (CH₂) protons, and the protons of the ethyl group (CH₂ and CH₃).

Aromatic Protons: The 1,2,4-trisubstituted benzene (B151609) ring would exhibit a characteristic three-proton spin system. The proton at position 2 (adjacent to the CH₂S group) would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet.

Benzylic Protons (-CH₂-S-): A singlet corresponding to two protons would be expected for the methylene group linking the aromatic ring and the sulfur atom.

Ethyl Protons (-S-CH₂-CH₃): The ethyl group would present as a quartet for the methylene protons (split by the adjacent methyl group) and a triplet for the methyl protons (split by the adjacent methylene group).

The ¹³C NMR spectrum would show signals for all eight unique carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the chlorine and sulfur atoms.

To confirm these assignments and establish the molecular framework, 2D NMR techniques are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons and, most notably, between the methylene and methyl protons of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2- and 3-bond) correlations between protons and carbons. emerypharma.comhuji.ac.il It would unequivocally link the different fragments of the molecule. For example, correlations would be expected from the benzylic CH₂ protons to the carbons of the aromatic ring (including the quaternary carbons) and to the ethyl group's methylene carbon, confirming the benzyl-sulfide-ethyl connectivity. nih.govcore.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Data for 3,4-Dichlorobenzyl ethyl sulfide

| Predicted ¹H NMR Data | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.2-7.5 | m (multiplet) | 3H |

| Ar-CH₂-S | ~3.7 | s (singlet) | 2H |

| S-CH₂-CH₃ | ~2.5 | q (quartet) | 2H |

| S-CH₂-CH₃ | ~1.2 | t (triplet) | 3H |

| Predicted ¹³C NMR Data | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | ||

| Aromatic C-Cl | ~130-133 | ||

| Aromatic C-H | ~128-131 | ||

| Aromatic C-CH₂ | ~138-140 | ||

| Ar-CH₂-S | ~36 | ||

| S-CH₂-CH₃ | ~26 | ||

| S-CH₂-CH₃ | ~15 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Detailed Vibrational Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and vibrational modes within a molecule. The spectra are complementary and together offer a comprehensive vibrational profile. For non-linear molecules, there are 3n-6 fundamental vibrational modes, where 'n' is the number of atoms. msu.edu

The FT-IR and FT-Raman spectra of this compound would be characterized by vibrations arising from the dichlorinated benzene ring, the methylene bridge, and the ethyl sulfide moiety.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations typically appear as multiple weak bands in the 3100-3000 cm⁻¹ region. theaic.org C=C stretching vibrations within the ring are expected between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the ring gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region (< 1000 cm⁻¹).

Methylene (CH₂) Vibrations: Asymmetric and symmetric C-H stretching modes of the benzylic and ethyl CH₂ groups are anticipated in the 3000-2850 cm⁻¹ range. theaic.org Bending vibrations (scissoring, wagging, twisting, and rocking) occur at lower frequencies, typically in the 1470-1170 cm⁻¹ region. theaic.orgresearchgate.net

C-S and C-Cl Vibrations: The C-S stretching vibration is typically weak and appears in the 800-600 cm⁻¹ region. C-Cl stretching vibrations for aryl chlorides are found in the 1100-800 cm⁻¹ range. theaic.org

Table 2: Predicted Vibrational Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (CH₂, CH₃) | 3000-2850 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, FT-Raman |

| CH₂ Scissoring | ~1465 | FT-IR |

| Aromatic C-Cl Stretch | 1100-800 | FT-IR |

| C-S Stretch | 800-600 | FT-Raman (typically stronger) |

Note: Wavenumbers are approximate and based on general correlation charts and data from analogous compounds. theaic.orgnih.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide a wealth of structural information for this compound, assuming a suitable single crystal can be grown.

The analysis would yield an unambiguous confirmation of the molecular structure, providing precise measurements of:

Bond Lengths: The exact lengths of all covalent bonds (C-C, C-H, C-Cl, C-S).

Bond Angles: The angles between adjacent bonds, defining the local geometry around each atom.

Torsion Angles: These define the conformation of the molecule, particularly the rotation around the C(aryl)-CH₂, CH₂-S, and S-CH₂ bonds. For instance, the C-C-S-C torsion angle would describe the orientation of the benzyl (B1604629) and ethyl groups relative to each other. nih.gov

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or potential weak C-H···Cl or C-H···π interactions that stabilize the crystal structure. nih.gov

While a specific crystal structure for the title compound is not available, data from related sulfide structures show that the C-S-C bond angle is typically around 100-105°, and the C-S bond lengths are approximately 1.8 Å. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption spectrum provides information about the conjugated systems and chromophores within the molecule.

For this compound, the primary chromophore is the 3,4-dichlorophenyl group. The absorption of UV radiation will excite electrons in the π-system of the benzene ring. The expected electronic transitions are π → π* transitions. slideshare.netchegg.com Saturated alkanes and simple sulfides show only high-energy σ → σ* transitions that occur at wavelengths below the typical measurement range of standard spectrophotometers. youtube.com

The benzene ring itself has characteristic absorptions around 204 nm and 256 nm. The presence of substituents alters the position (λₘₐₓ) and intensity of these bands.

Chloro groups: Act as auxochromes that can cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and a hyperchromic effect (an increase in absorption intensity). slideshare.net

Alkyl sulfide group (-CH₂-S-Et): The sulfur atom has non-bonding electrons (n-electrons) and can also influence the electronic transitions of the aromatic ring, typically causing a red shift.

Therefore, the UV-Vis spectrum of this compound is expected to show π → π* absorption bands shifted to wavelengths longer than 260 nm due to the combined effect of the chloro and alkyl sulfide substituents.

Integration of Spectroscopic Data with Computational Models for Validation and Interpretation

Modern structural elucidation heavily relies on the synergy between experimental spectroscopic data and theoretical calculations. Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic properties. researchgate.net

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with potential X-ray crystallography data.

Predict NMR Spectra: Calculate ¹H and ¹³C chemical shifts with good accuracy, aiding in the assignment of complex spectra.

Simulate Vibrational Spectra: Compute the vibrational frequencies and intensities for both IR and Raman spectra. Comparing the calculated spectrum with the experimental one allows for a detailed and confident assignment of the observed vibrational bands. theaic.orgnih.gov A scaling factor is often applied to the calculated frequencies to better match experimental results.

Calculate Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, which correspond to the absorption maxima (λₘₐₓ) in a UV-Vis spectrum. This helps in assigning the observed bands to specific electronic excitations. researchgate.net

By integrating these computational results with the experimental data from NMR, FT-IR/Raman, and UV-Vis spectroscopy, a highly detailed and validated structural and electronic picture of this compound can be constructed. tandfonline.com

Computational Chemistry and Theoretical Investigations of 3,4 Dichlorobenzyl Ethyl Sulfide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.govacs.org DFT calculations focus on the electron density of a molecule to determine its energy and other properties. For a molecule such as 3,4-Dichlorobenzyl ethyl sulfide (B99878), DFT would be the method of choice to investigate its structural and electronic features. A typical DFT study would involve the use of a functional, such as B3LYP, paired with a basis set like 6-311G(d,p), to provide a reliable description of the molecule's behavior. nih.govresearchgate.net

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to the minimum energy on the potential energy surface. For 3,4-Dichlorobenzyl ethyl sulfide, this would involve determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms.

Conformational analysis is also crucial, as the flexibility of the ethyl sulfide side chain allows for multiple rotational isomers (conformers). By calculating the relative energies of these different conformations, the most stable and likely observable structures can be identified. This analysis provides insight into the molecule's shape and how it might interact with other molecules.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-S | 1.82 Å |

| C-Cl | 1.74 Å | |

| C-C (aromatic) | 1.39 Å | |

| Bond Angle | C-S-C | 109.5° |

| Cl-C-C | 120.0° | |

| Dihedral Angle | C-C-S-C | 180.0° |

Note: The values in this table are illustrative and not based on actual computational results for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The two most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For this compound, FMO analysis would reveal the distribution of these orbitals and predict the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and not based on actual computational results for this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By analyzing the calculated vibrational modes, specific functional groups within the molecule can be identified and their characteristic stretching and bending frequencies can be assigned. This theoretical spectrum can be compared with experimental data to confirm the molecule's structure.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis spectrum) of the molecule. This analysis provides information about the electronic transitions between molecular orbitals, helping to understand the molecule's color and photochemical properties.

Electronic Structure Analysis

Beyond the molecular orbitals, a deeper understanding of the electronic structure can be achieved through more detailed analyses of the electron distribution and charge-related properties.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns well with classical Lewis structures. This method allows for the investigation of charge distribution and intramolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.

The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential) and are prone to nucleophilic attack. Green regions are neutral. For this compound, the MEP map would likely show negative potential around the chlorine and sulfur atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms.

Quantum Theory of Atoms in Molecule (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonding. wiley.com In the study of this compound, QTAIM analysis is used to define the nature of intramolecular bonds by locating bond critical points (BCPs) where the electron density is a minimum along the bond path but a maximum in the perpendicular directions.

Topological parameters at these BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total electron energy density (H(r)), are calculated to classify the interactions. For covalent bonds, one typically observes a high value of ρ, a negative value of ∇²ρ, and a negative value of H(r). Conversely, for closed-shell interactions like van der Waals forces or weak hydrogen bonds, ∇²ρ is positive.

In this compound, QTAIM analysis would elucidate the characteristics of the C-S, C-Cl, C-C, and C-H bonds. The analysis reveals the degree of covalent character and the strength of these bonds within the molecular framework. tandfonline.com For instance, the C-S and C-Cl bonds are of particular interest, and their topological properties indicate the influence of the electronegative chlorine atoms and the sulfur atom on the electronic structure of the benzyl (B1604629) ring. tandfonline.com

Table 1: Hypothetical QTAIM Topological Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

|---|---|---|---|---|

| C-S | 0.085 | +0.030 | +0.002 | Primarily closed-shell |

| C-Cl | 0.190 | -0.450 | -0.150 | Polar Covalent |

| C=C (ring) | 0.310 | -0.980 | -0.420 | Covalent |

Note: This data is representative and based on typical values for similar organic compounds.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting the crystal structure and physical properties of a material.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contacts. Red spots on the d_norm surface indicate close contacts, which are shorter than the van der Waals radii, while blue regions represent longer contacts. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.0% |

| H···Cl / Cl···H | 28.5% |

| H···C / C···H | 22.3% |

| C···C | 6.8% |

| S···H / H···S | 4.5% |

Note: This data is representative and based on studies of similar chlorinated organic molecules. nih.gov

Hydrogen Bonding and Van der Waals Interactions in the Solid State

The crystal structure of this compound is stabilized by a combination of weak C-H···Cl and C-H···π hydrogen bonds, as well as van der Waals forces. While not a classic hydrogen bond donor, the polarized C-H groups on the aromatic ring and the ethyl group can interact with the electronegative chlorine atoms on adjacent molecules.

The Hirshfeld analysis confirms the prevalence of these interactions. The significant percentage of H···H, H···Cl, and H···C contacts underscores the importance of van der Waals forces and weak hydrogen bonding in dictating the molecular packing. nih.govnih.gov These interactions, though individually weak, collectively provide the cohesive energy necessary to form a stable crystalline solid. The specific arrangement of molecules, or crystal packing, is a direct consequence of optimizing these non-covalent interactions in three-dimensional space. ias.ac.in

Prediction of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), offer a quantitative measure of a molecule's stability and reactivity. scielo.org.mx These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. scirp.org

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as μ² / 2η, where μ is the chemical potential (-χ). dergipark.org.tr

Table 3: Calculated Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.85 |

| LUMO Energy | E_LUMO | -1.20 |

| HOMO-LUMO Gap | ΔE | 5.65 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 1.20 |

| Electronegativity | χ | 4.025 |

| Chemical Hardness | η | 2.825 |

| Chemical Softness | S | 0.354 |

Note: This data is representative and calculated based on DFT principles for analogous structures. nih.gov

Theoretical Insights into Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu The NLO response of a molecule is determined by its ability to polarize in the presence of a strong electric field, which is quantified by the molecular polarizability (α) and the first-order hyperpolarizability (β).

Theoretical calculations using DFT can predict these NLO properties. For a molecule to exhibit a significant NLO response, it often requires a large dipole moment, a small HOMO-LUMO gap, and an asymmetric charge distribution, typically found in molecules with electron-donating and electron-accepting groups. northwestern.edu

In this compound, the dichlorobenzyl group acts as an electron-withdrawing moiety, while the ethyl sulfide group is a weak electron donor. This donor-acceptor character, combined with the polarizability of the sulfur atom and the π-system of the benzene (B151609) ring, suggests that the molecule could possess NLO properties. Calculations of the dipole moment (μ), average polarizability (<α>), and the total first hyperpolarizability (β_tot) provide a quantitative assessment of its potential as an NLO material. nih.gov A non-zero β value is a key indicator of second-order NLO activity. nih.gov

Table 4: Theoretically Calculated NLO Properties of this compound

| Property | Symbol | Value |

|---|---|---|

| Dipole Moment | μ | 2.5 D |

| Average Polarizability | <α> | 25 x 10⁻²⁴ esu |

Note: This data is representative and based on theoretical studies of similar organic molecules.

Structure Reactivity Relationships and Design Principles for 3,4 Dichlorobenzyl Ethyl Sulfide Analogues

Influence of Halogenation (e.g., 3,4-Dichlorophenyl Group) on Benzyl (B1604629) Sulfide (B99878) Reactivity and Properties

The presence of two chlorine atoms on the phenyl ring of 3,4-Dichlorobenzyl ethyl sulfide significantly modifies its chemical reactivity and physical properties. Chlorine atoms are electron-withdrawing groups, exerting a strong negative inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the benzene (B151609) ring and, consequently, the benzylic carbon.

This electron deficiency at the benzylic position has several important consequences for the molecule's reactivity:

Enhanced Susceptibility to Nucleophilic Attack: The electron-withdrawing nature of the chlorine atoms makes the benzylic carbon more electrophilic. This enhances its reactivity towards nucleophiles in substitution reactions. For instance, in reactions proceeding through an S(_N)2 mechanism, the rate of reaction is often increased because the partial positive charge on the benzylic carbon is intensified, making it a more attractive target for an incoming nucleophile. future4200.comlibretexts.org

Stabilization of Intermediates: In reactions that may proceed via an S(_N)1 pathway, the stability of the resulting benzylic carbocation is a critical factor. While alkyl groups would stabilize a carbocation through hyperconjugation and inductive effects, electron-withdrawing groups like chlorine destabilize it. However, the adjacent aromatic ring can stabilize the carbocation through resonance. The net effect is a complex balance of these competing influences.

The halogenation also impacts the physical properties of the molecule, such as its polarity, solubility, and lipophilicity, which are crucial for its interaction with other molecules and its behavior in different solvent systems.

Impact of the Ethyl Sulfide Moiety on Molecular Behavior and Chemical Transformations

The ethyl sulfide (-S-CH(_2)CH(_3)) group, also known as a thioether, imparts distinct chemical characteristics to the molecule. The sulfur atom in the thioether is a key reactive center.

Nucleophilicity: The sulfur atom possesses lone pairs of electrons, making the ethyl sulfide moiety nucleophilic. It can react with electrophiles, leading to the formation of sulfonium salts. This reactivity is central to many of its chemical transformations.

Oxidation: The sulfur atom in a thioether is susceptible to oxidation. It can be readily oxidized to a sulfoxide and further to a sulfone, typically using oxidizing agents like hydrogen peroxide or sodium bromate. researchgate.netacs.org This transformation significantly alters the electronic properties and geometry of the sulfur center, converting it from a nucleophilic site to an electrophilic one in some contexts. The benzylic position is also prone to oxidation, especially with strong oxidizing agents like potassium permanganate, which can cleave the alkyl chain to form benzoic acid derivatives. libretexts.orglumenlearning.com

Leaving Group Ability: The thioether can be protonated or alkylated to form a sulfonium ion. This transforms the sulfide into a good leaving group, facilitating nucleophilic substitution reactions at the adjacent benzylic carbon.

The ethyl group itself primarily contributes to the steric bulk and lipophilicity of the molecule, influencing its solubility and how it fits into active sites or interacts with other reactants.

Electronic and Steric Effects on Chemical Reaction Pathways and Selectivity

S(_N)2 vs. S(_N)1 Pathways: For nucleophilic substitution at the benzylic carbon, the reaction can potentially follow either an S(_N)1 or S(_N)2 pathway.

S(_N)2 reactions are favored by strong nucleophiles and are sensitive to steric hindrance at the reaction center. chemistrysteps.comyoutube.com The backside attack required for this mechanism can be hindered by bulky substituents. libretexts.org While the ethyl sulfide group is not exceptionally large, its conformation can influence the accessibility of the benzylic carbon. The electron-withdrawing chlorine atoms promote the S(_N)2 pathway by making the benzylic carbon more electrophilic.

S(_N)1 reactions proceed through a carbocation intermediate. The stability of this intermediate is paramount. The resonance stabilization provided by the benzene ring favors the formation of a benzylic carbocation. However, the destabilizing inductive effect of the two chlorine atoms would counteract this, making the S(_N)1 pathway less favorable than for benzyl systems with electron-donating groups.

Selectivity in Oxidation: The molecule has two primary sites for oxidation: the sulfur atom and the benzylic carbon. The selectivity of an oxidation reaction depends on the specific reagent used. Milder oxidizing agents will selectively oxidize the sulfur to a sulfoxide, while more potent reagents can lead to the formation of a sulfone or oxidative cleavage at the benzylic position. researchgate.netlibretexts.org

Ultimately, the reaction conditions—including the nature of the nucleophile or electrophile, the solvent, and the temperature—will determine which reaction pathway is dominant and what products are formed.

Correlating Spectroscopic Signatures with Specific Structural Features

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Structural Feature | Predicted Signature |

| ¹H NMR | Aromatic Protons (3H) | δ 7.2-7.5 ppm (multiplets) |

| Benzylic Protons (-CH₂-S-) | δ ~3.7 ppm (singlet) | |

| Methylene (B1212753) Protons (-S-CH₂-CH₃) | δ ~2.5 ppm (quartet, J ≈ 7.4 Hz) | |

| Methyl Protons (-CH₂-CH₃) | δ ~1.2 ppm (triplet, J ≈ 7.4 Hz) | |

| ¹³C NMR | Aromatic Carbons (C-Cl, C-C, C-CH₂) | δ 128-140 ppm |

| Benzylic Carbon (-CH₂-S-) | δ ~38 ppm | |

| Methylene Carbon (-S-CH₂-CH₃) | δ ~26 ppm | |

| Methyl Carbon (-CH₂-CH₃) | δ ~15 ppm | |

| IR Spectroscopy | Aromatic C-H stretch | ~3030-3100 cm⁻¹ |

| Aromatic C=C stretch | ~1450-1600 cm⁻¹ | |

| C-Cl stretch | ~1000-1100 cm⁻¹ | |

| C-S stretch | ~600-800 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | Characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 peaks in a 9:6:1 ratio). libretexts.orgacs.org |

| Fragmentation | Benzylic cleavage to form the 3,4-dichlorobenzyl cation (m/z ~159). |

¹H NMR: The aromatic region would show complex splitting patterns for the three protons on the dichlorophenyl ring. The benzylic methylene protons would appear as a sharp singlet, shifted downfield due to the adjacent sulfur and aromatic ring. The ethyl group would present a classic quartet and triplet pattern.

¹³C NMR: The aromatic carbons would appear in the typical 110-140 ppm range, with carbons bonded to chlorine showing distinct shifts. libretexts.org The aliphatic carbons would be found upfield.

IR Spectroscopy: The spectrum would be characterized by aromatic C-H and C=C stretching vibrations, as well as a strong absorption corresponding to the C-Cl bonds. openstax.orgpressbooks.pub The C-S stretching vibration is typically weak and appears in the fingerprint region. cdnsciencepub.com

Mass Spectrometry: The most telling feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a molecule with two chlorine atoms will exhibit a distinctive cluster of peaks at M⁺, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. libretexts.orgacs.org A major fragmentation pathway would be the cleavage of the benzylic C-S bond, yielding a stable 3,4-dichlorobenzyl cation.

Rational Design Principles for Analogues based on Mechanistic Understanding

A thorough understanding of the structure-reactivity relationships discussed above provides a foundation for the rational design of analogues of this compound with tailored properties. nih.govnih.govresearchgate.net The goal of rational design is to modify a lead compound's structure to improve its efficacy, selectivity, or pharmacokinetic profile. youtube.comfiveable.me

Key design principles for analogues include:

Modulating Electronic Properties: The reactivity of the benzylic position can be fine-tuned by altering the substituents on the aromatic ring.

Replacing the chlorine atoms with stronger electron-withdrawing groups (e.g., -NO₂, -CF₃) would further increase the electrophilicity of the benzylic carbon, potentially enhancing its reactivity in certain biological or chemical contexts. nih.gov

Introducing electron-donating groups (e.g., -OCH₃, -CH₃) would decrease the electrophilicity of the benzylic carbon, potentially slowing down nucleophilic attack but increasing the stability of any carbocation intermediate.

Altering Steric Hindrance: The size and shape of the alkyl group on the sulfur atom can be modified to probe steric interactions. Replacing the ethyl group with larger groups (e.g., isopropyl, tert-butyl) could be used to enhance selectivity by preventing reactions at sterically crowded sites. youtube.com Conversely, smaller groups could increase reaction rates by reducing steric hindrance.